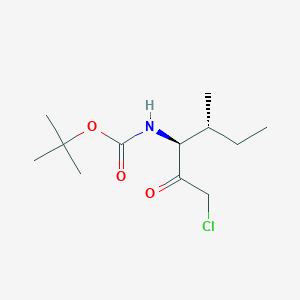![molecular formula C8H15N7O2S3 B13121600 N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)
N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Famotidine is synthesized from S-(2-aminothiazol-4-ylmethyl) isothiourea. The synthesis involves reacting 1,3-dichloroacetone with two molecules of thiourea, forming a thiazole ring and substituting the chlorine atom . The reaction conditions typically involve controlled temperatures and the use of solvents like glacial acetic acid.
Industrial Production Methods
Industrial production of famotidine involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process includes multiple purification steps to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Famotidine undergoes various chemical reactions, including:
Oxidation: Famotidine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Famotidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study H2-receptor antagonists.
Biology: Investigated for its effects on histamine receptors and related pathways.
Medicine: Extensively used in clinical trials for treating gastric acid-related disorders.
Industry: Employed in the formulation of over-the-counter and prescription medications
Mecanismo De Acción
Famotidine works by competitively inhibiting histamine H2-receptors on the parietal cells in the stomach lining. This inhibition reduces the production of gastric acid. The molecular targets include the H2-receptors, and the pathways involved are related to the regulation of gastric acid secretion .
Comparación Con Compuestos Similares
Similar Compounds
Cimetidine: Another H2-receptor antagonist but with a shorter duration of action.
Ranitidine: Similar to famotidine but has been withdrawn from many markets due to safety concerns.
Nizatidine: Another H2-receptor antagonist with similar efficacy.
Uniqueness
Famotidine is unique due to its higher potency and longer duration of action compared to other H2-receptor antagonists. It also has a better safety profile, making it a preferred choice for treating gastric acid-related disorders .
Propiedades
Fórmula molecular |
C8H15N7O2S3 |
|---|---|
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
2-[4-[[(E)-3-amino-3-(sulfamoylamino)prop-2-enyl]sulfanylmethyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h1,4,15H,2-3,9H2,(H2,12,16,17)(H4,10,11,13,14)/b6-1+ |
Clave InChI |
NOBYHXGPWRXUGM-LZCJLJQNSA-N |
SMILES isomérico |
C1=C(N=C(S1)N=C(N)N)CSC/C=C(\N)/NS(=O)(=O)N |
SMILES canónico |
C1=C(N=C(S1)N=C(N)N)CSCC=C(N)NS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




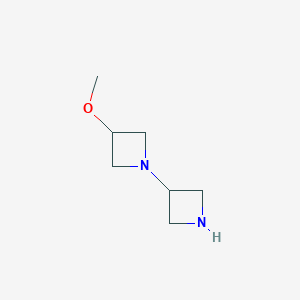


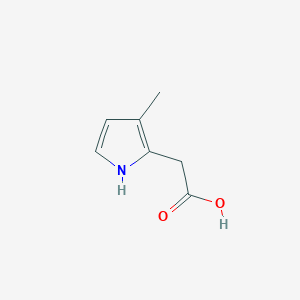
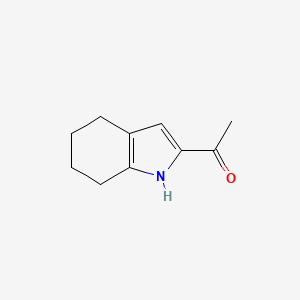
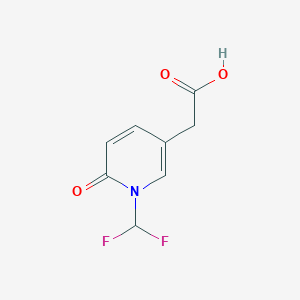
![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)
